5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazolotriazole class This compound is characterized by a thiazole ring fused to a triazole ring, with a fluorobenzylidene substituent at the 5-position
Preparation Methods
The synthesis of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves several steps. One common method starts with the preparation of 1,2,4-triazole-3-thioles, which are then alkylated to form S-alkylated triazoles. These intermediates undergo cyclization in the presence of sulfuric acid to form thiazolotriazoles. Finally, the target compound is synthesized by treating the thiazolotriazoles with 4-fluorobenzaldehyde, chloroacetic acid, and anhydrous sodium acetate in the presence of acetic acid and acetic anhydride .
Chemical Reactions Analysis
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against certain bacteria and fungi.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolotriazoles and thiazole derivatives. These compounds share a common thiazole ring structure but differ in their substituents and overall molecular architecture. For example:
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have similar biological activities and are used in antimicrobial and anticancer research.
Thiazole derivatives: These include compounds like thiazole-based antibiotics and antifungal agents, which have a wide range of medicinal applications.
The uniqueness of this compound lies in its specific fluorobenzylidene substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6FN3OS |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C11H6FN3OS/c12-8-3-1-2-7(4-8)5-9-10(16)15-11(17-9)13-6-14-15/h1-6H/b9-5+ |
InChI Key |
TWRNQIDEZMQWHZ-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C(=NC=N3)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC=N3)S2 |
Origin of Product |
United States |
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